
Sodium pyrimidine-4-carboxylate
Descripción general
Descripción
Sodium pyrimidine-4-carboxylate is a chemical compound with the molecular formula C5H3N2NaO2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of Sodium pyrimidine-4-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The carboxylate group is attached to the 4-position of the pyrimidine ring .
Aplicaciones Científicas De Investigación
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods : The synthesis of pyrimidines involves numerous methods, and their anti-inflammatory effects are evaluated through various biological assays .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Field : Neurological Research
- Summary : Certain pyrimidine derivatives have been found to have potential anti-neuroinflammatory and neuroprotective effects .
- Methods : These compounds are designed by combining the phenyl-pyrimidine carboxylate fragment with differently substituted triazoles via a piperazine linker .
- Results : The synthesized novel triazole-pyrimidine derivatives are then evaluated for their neuroprotective effects .
Anti-inflammatory Applications
Neuroprotective Applications
- Field : Neurological Research
- Summary : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. These compounds have shown promising neuroprotective and anti-inflammatory properties .
- Methods : The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
- Field : Organic Chemistry
- Summary : Methyl 1,2,3-triazine-5-carboxylate reacts with alkyl and aryl amidines at room temperature at remarkable rates to provide product pyrimidines in high yields .
- Methods : The reaction occurs at room temperature and is nearly 10000-fold faster than that of unsubstituted 1,2,3-triazine .
- Results : The reaction provides product pyrimidines in high yields .
Neuroprotective and Anti-neuroinflammatory Applications
Chemical Synthesis Applications
- Field : Pharmaceutical Research
- Summary : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
- Methods : The synthesis of these pyrimidine derivatives involves various chemical reactions and their therapeutic effects are evaluated through various biological assays .
- Results : Pyrimidines have shown promising results in treating a wide range of diseases and conditions .
- Field : Medical and Pharmaceutical Research
- Summary : Certain pyrimidine derivatives have been found to inhibit the production of Prostaglandin E2 (PGE2), a bioactive lipid that plays a key role in inflammation and pain .
- Methods : The synthesis of these pyrimidine derivatives involves various chemical reactions and their inhibitory effects on PGE2 production are evaluated through biological assays .
- Results : Some pyrimidine derivatives have shown significant inhibitory activity against PGE2 production .
Antimicrobial, Antimalarial, Antiviral, Anticancer, Antileishmanial, Anti-inflammatory, Analgesic, Anticonvulsant, Antihypertensive, and Antioxidant Applications
Inhibition of Prostaglandin E2 (PGE2) Production
Safety And Hazards
According to the safety data sheet, Sodium pyrimidine-4-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Propiedades
IUPAC Name |
sodium;pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOSKBKUAXVZIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647507 | |
| Record name | Sodium pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyrimidine-4-carboxylate | |
CAS RN |
819850-18-5 | |
| Record name | Sodium pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



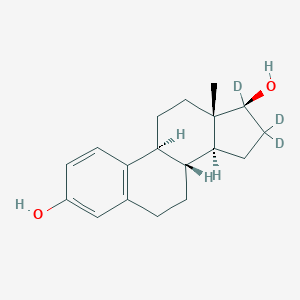
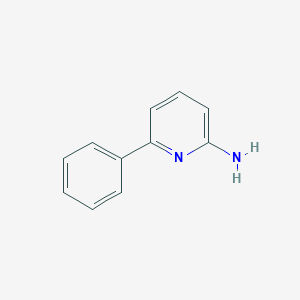
![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
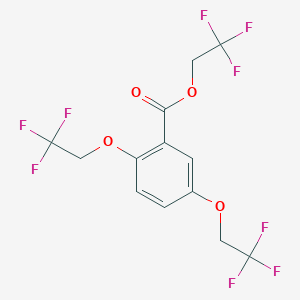
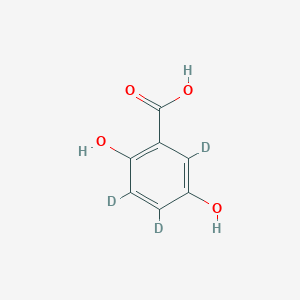
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
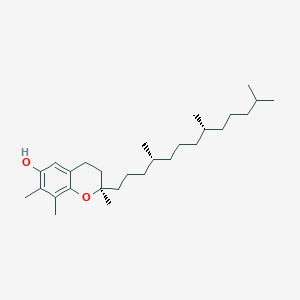

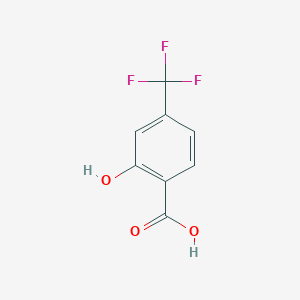
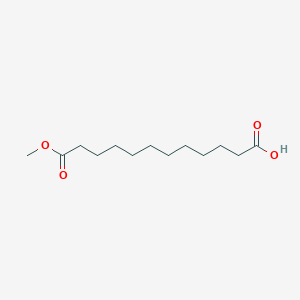
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

